Cas no 83751-12-6 (ethyl 2,3-dihydro-1-benzofuran-5-carboxylate)
ethyl 2,3-dihydro-1-benzofuran-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2,3-dihydrobenzofuran-5-carboxylate
- ethyl 2,3-dihydro-1-benzofuran-5-carboxylate
- 5-Benzofurancarboxylic acid, 2,3-dihydro-, ethyl ester
- Ethyl 2,3-dihydro-5-benzofurancarboxylate (ACI)
- 2,3-Dihydrobenzofuran-5-carboxylic acid ethyl ester
- DB-141981
- 2,3-Dihydro-benzofuran-5-carboxylic acid ethyl ester
- AKOS009228779
- DS-7699
- N11800
- 83751-12-6
- MFCD06204418
- SY121343
- DTXSID90733996
- Ethyl2,3-dihydrobenzofuran-5-carboxylate
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- MDL: MFCD06204418
- Inchi: 1S/C11H12O3/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-4,7H,2,5-6H2,1H3
- InChI Key: RDFGKEYAPCVISE-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2C(OCC2)=CC=1)OCC
Computed Properties
- Exact Mass: 192.078644241g/mol
- Monoisotopic Mass: 192.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 309.8±21.0°C at 760 mmHg
- Flash Point: 126.5±16.7 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
ethyl 2,3-dihydro-1-benzofuran-5-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,Room Temperature(BD264734)
ethyl 2,3-dihydro-1-benzofuran-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019099073-5g |
Ethyl 2,3-dihydrobenzofuran-5-carboxylate |
83751-12-6 | 95% | 5g |
$295.80 | 2023-08-31 | |
| Alichem | A019099073-10g |
Ethyl 2,3-dihydrobenzofuran-5-carboxylate |
83751-12-6 | 95% | 10g |
$509.60 | 2023-08-31 | |
| Chemenu | CM153823-5g |
ethyl 2,3-dihydrobenzofuran-5-carboxylate |
83751-12-6 | 95% | 5g |
$271 | 2021-06-09 | |
| Chemenu | CM153823-10g |
ethyl 2,3-dihydrobenzofuran-5-carboxylate |
83751-12-6 | 95% | 10g |
$458 | 2021-06-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E893906-10g |
Ethyl 2,3-dihydrobenzofuran-5-carboxylate |
83751-12-6 | ≥95% | 10g |
3,302.10 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PC594-50mg |
ethyl 2,3-dihydro-1-benzofuran-5-carboxylate |
83751-12-6 | 95+% | 50mg |
106CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PC594-250mg |
ethyl 2,3-dihydro-1-benzofuran-5-carboxylate |
83751-12-6 | 95+% | 250mg |
306CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PC594-5g |
ethyl 2,3-dihydro-1-benzofuran-5-carboxylate |
83751-12-6 | 95+% | 5g |
2602CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PC594-1g |
ethyl 2,3-dihydro-1-benzofuran-5-carboxylate |
83751-12-6 | 95+% | 1g |
664.0CNY | 2021-07-12 | |
| TRC | D493350-50mg |
2,3-Dihydro-Benzofuran-5-Carboxylic Acid Ethyl Ester |
83751-12-6 | 50mg |
$ 50.00 | 2022-06-05 |
ethyl 2,3-dihydro-1-benzofuran-5-carboxylate Production Method
Production Method 1
1.2 Reagents: Ammonium chloride Solvents: Water
Production Method 2
Production Method 3
2.1 Reagents: Lithium methoxide , Magnesium Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 24 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
ethyl 2,3-dihydro-1-benzofuran-5-carboxylate Raw materials
ethyl 2,3-dihydro-1-benzofuran-5-carboxylate Preparation Products
ethyl 2,3-dihydro-1-benzofuran-5-carboxylate Suppliers
ethyl 2,3-dihydro-1-benzofuran-5-carboxylate Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on ethyl 2,3-dihydro-1-benzofuran-5-carboxylate
Ethyl 2,3-Dihydro-1-Benzofuran-5-Carboxylate: A Comprehensive Overview
Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate (CAS No: 83751-12-6) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and material science. In this article, we delve into the structural characteristics, synthesis methods, pharmacological properties, and recent advancements related to ethyl 2,3-dihydro-1-benzofuran-5-carboxylate.
The molecular structure of ethyl 2,3-dihydro-1-benzofuran-5-carboxylate is characterized by a benzofuran ring system with an ethoxy group attached at the 5-position. The benzofuran moiety is a bicyclic structure consisting of a benzene ring fused to a furan ring. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations. Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors.
One of the key areas of research involving ethyl 2,3-dihydro-1-benzofuran-5-carboxylate is its synthesis and modification. Researchers have explored various synthetic routes to access this compound, including oxidative coupling reactions and ring-closing metathesis. These methods not only provide efficient pathways for the preparation of the compound but also allow for functional group diversification, enabling the exploration of its derivatives. For instance, recent work has focused on the introduction of substituents at specific positions on the benzofuran ring to enhance bioavailability or improve pharmacokinetic profiles.
The pharmacological properties of ethyl 2,3-dihydro-1-benzofuran-5-carboxylate have been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of cyclooxygenase (COX) enzymes. Additionally, this compound has shown promise in anticancer studies, where it exhibits selective cytotoxicity against certain cancer cell lines. These findings underscore the importance of further research into its therapeutic applications.
Another area of interest is the environmental impact and degradation pathways of ethyl 2,3-dihydro-1-benzofuran-5-carboxylate. As concerns about chemical pollution grow, understanding how such compounds behave in natural environments becomes crucial. Recent investigations have revealed that this compound undergoes biodegradation under specific conditions, which is a positive indicator for its environmental safety.
In conclusion, ethyl 2,3-dihydro-1-benzofuran-5-carboxylate (CAS No: 83751-12-6) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure provides a foundation for innovative research in drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound remains a focal point for scientific exploration.
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